Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate

Description

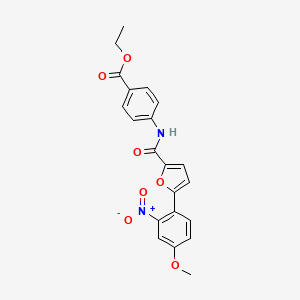

Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a synthetic benzoate ester derivative characterized by a furan-2-carboxamido backbone substituted with a 4-methoxy-2-nitrophenyl group. This compound’s structure integrates electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which likely influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

ethyl 4-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-3-29-21(25)13-4-6-14(7-5-13)22-20(24)19-11-10-18(30-19)16-9-8-15(28-2)12-17(16)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBXZDXWSQYBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a nitrophenyl moiety, and an ethyl ester functional group. The molecular formula is , with a molecular weight of approximately 356.37 g/mol. Its structure contributes to its solubility and interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The presence of the methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Biological Activity Assays

Several assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antioxidant Assay | DPPH Radical Scavenging | 25 | Demonstrated significant scavenging ability. |

| Cytotoxicity Assay | Human Cancer Cell Lines | 15 | Induced apoptosis in treated cells. |

| Enzyme Inhibition Assay | Cholinesterase | 12 | Competitive inhibition observed. |

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and colorectal cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .

- Antioxidant Efficacy : In a model assessing oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in vitro. The results showed a significant decrease in ROS levels at concentrations above 20 µM, highlighting its antioxidant properties .

- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a benzoate ester core with several analogs, but its substituents distinguish it:

Key Observations :

Reactivity and Physicochemical Properties

Reactivity in Polymer Systems

Ethyl 4-(dimethylamino) benzoate () exhibits high reactivity as a co-initiator in resin cements, achieving a superior degree of conversion compared to methacrylate-based analogs . However, the methoxy group could counterbalance this effect, warranting further study.

Solubility and Stability

- Nitro-Containing Analogs : Fluoroglycofen ethyl ester and the target compound likely exhibit lower solubility in polar solvents due to nitro groups, but enhanced stability under UV light.

- Amino-Containing Analogs: Ethyl 4-(dimethylamino) benzoate shows higher solubility in organic matrices, critical for resin applications.

Agrochemical Potential

The nitro and trifluoromethyl groups in fluoroglycofen ethyl ester contribute to its herbicidal activity by disrupting plant cell membranes. The target compound’s 4-methoxy-2-nitrophenyl group may offer similar bioactivity but with altered selectivity due to the methoxy substituent.

Polymer Chemistry

While ethyl 4-(dimethylamino) benzoate enhances resin curing efficiency, the target compound’s nitro group might serve as a photostabilizer or crosslinking agent in specialty polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.